Cas no 22338-67-6 (Kaura-9(11),16-dien-18-oicacid, (4a)-)
Kaura-9(11),16-dien-18-oicacid, (4a)- Chemical and Physical Properties
Names and Identifiers
-
- Kaura-9(11),16-dien-18-oicacid, (4a)-
- Grandiflorenic acid
- 9,11-Dehydro-ent-kaurenoic acid
- [ "" ]
- 22338-67-6
- (4S, 5R, 9R)-5, 9-dimethyl-14-methylidenetetracyclo[11.2.1.01, 10.04, 9]hexadec-10-ene-5-carboxylic acid
- DTXSID10944986
- Kaura-9(11),16-dien-18-oic acid
- (4S,5R,9R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- 5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- Kaura-9(11),16-dien-18-oic acid, (4.alpha.)-
- Kaura-5,16-dien-18(or 19)-oic acid
- Kaura-9(11),16-dien-18-oic acid, (+)-
- (-)-Kaur-9(11),16-dien-19-oic acid
- RJIPNPHMQGDUBW-UHFFFAOYSA-N
- ent-kaura-9(11),16-dien-18-oic acid
- kauradienoic acid
- Grandiflorensaure
- (4)-Kaura-9(11),16-dien-18-oic acid; (+)-Grandiflorenic acid
- CS-0024541
- (1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- (5beta,8alpha,10alpha,13alpha)-kaura-9(11),16-dien-18-oic acid
- FS-9334
- AKOS040744555
- CHEMBL608137
- HY-N3971
- CHEBI:141130
-
- MDL: MFCD23103740
- Inchi: 1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1
- InChI Key: RJIPNPHMQGDUBW-MZWQVCBVSA-N
- SMILES: OC([C@]1(C)CCC[C@@]2(C)C3=CCC4C(=C)CC3(C4)CC[C@@H]21)=O
Computed Properties
- Exact Mass: 300.20900
- Monoisotopic Mass: 300.208930132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.6±0.1 g/cm3
- Boiling Point: 260.8±42.0 °C at 760 mmHg
- Flash Point: 111.5±27.9 °C
- PSA: 37.30000
- LogP: 4.96020
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Kaura-9(11),16-dien-18-oicacid, (4a)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Kaura-9(11),16-dien-18-oicacid, (4a)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01000-1MG |
Grandiflorenic acid |
22338-67-6 | 1mg |
¥4642.31 | 2023-09-13 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G97020-5mg |
Grandiflorenic acid |
22338-67-6 | ,HPLC≥96.0% | 5mg |
¥4640.0 | 2023-09-07 | |
| A2B Chem LLC | AF65865-5mg |
Grandiflorenic acid |
22338-67-6 | 98.0% | 5mg |
$577.00 | 2024-04-20 | |
| A2B Chem LLC | AF65865-1mg |
Grandiflorenic acid |
22338-67-6 | >96% | 1mg |
$423.00 | 2024-04-20 |
Kaura-9(11),16-dien-18-oicacid, (4a)- Related Literature
-
1. Terpenoids. Part 8. Partial syntheses of ent-11β-, 12α-, and 12β-hydroxykaur-16-en-19-oic acids from grandiflorenic acidNorman J. Lewis,Jake MacMillan J. Chem. Soc. Perkin Trans. 1 1980 1270
-
2. Terpenoids. Part 9. 10α→ 9α-Methyl migration in derivatives of grandiflorenic acidNorman J. Lewis,Jake MacMillan J. Chem. Soc. Perkin Trans. 1 1980 1279
-
3. Studies on rearrangements in derivatives of grandiflorenic acid. Part 1. Reaction of the epoxides of methyl (–)-kaur-9(11)-en-19-oate and (–)-kaur-9(11)-en-19-oic acid with boron trifluoride-diethyl ether either in the absence or in the presence of N-nitrosomethylurea. Formation of two diterpenes of a new skeletal typeTatsuhiko Nakano,Antonieta Castaldi Spinelli,Alfonso Martín,Alfredo Usubillaga,Andrew T. McPhail,Kay D. Onan J. Chem. Soc. Perkin Trans. 1 1985 1693
-
4. Index pages
-
James R. Hanson Nat. Prod. Rep. 2015 32 1654
Additional information on Kaura-9(11),16-dien-18-oicacid, (4a)-
Comprehensive Overview of Kaura-9(11),16-dien-18-oic acid, (4a)- (CAS No. 22338-67-6)
Kaura-9(11),16-dien-18-oic acid, (4a)- (CAS No. 22338-67-6) is a naturally occurring diterpenoid compound with a unique kaurane skeleton. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, cosmetics, and agricultural research. The kaurane diterpenoid structure is characterized by its four-ring system, which provides a versatile scaffold for chemical modifications and biological activity studies.
In the realm of natural product chemistry, Kaura-9(11),16-dien-18-oic acid stands out for its intriguing molecular architecture and bioactive potential. Researchers have explored its role as a precursor for synthesizing derivatives with enhanced properties, such as improved solubility or targeted bioactivity. The compound's dienoic acid moiety further adds to its reactivity, making it a valuable intermediate in organic synthesis.
One of the most searched questions about CAS No. 22338-67-6 relates to its biological activities. Preliminary studies suggest that kaurane-type diterpenoids, including this compound, may exhibit anti-inflammatory and antioxidant properties. These findings align with the growing consumer interest in plant-derived bioactive compounds for health and wellness applications. However, it's crucial to note that extensive clinical research is still needed to validate these potential benefits.
The cosmetic industry has shown particular interest in Kaura-9(11),16-dien-18-oic acid derivatives due to their potential as skin-conditioning agents. With the rising demand for clean beauty and natural skincare ingredients, this compound's structural features make it an attractive candidate for developing novel cosmetic formulations. Its possible role in modulating skin barrier function is currently under investigation by several research groups.
From a phytochemical perspective, 22338-67-6 represents an interesting example of plant secondary metabolites. It's typically isolated from various medicinal plants, particularly those belonging to the Asteraceae family. The biosynthesis pathway of this compound in plants involves complex enzymatic transformations of geranylgeranyl pyrophosphate, a fundamental building block for diterpenoids.
Analytical chemists often inquire about the characterization methods for Kaura-9(11),16-dien-18-oic acid. Modern techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are typically employed for its identification and purity assessment. These methods are crucial for quality control in both research and potential industrial applications of the compound.
The structure-activity relationship of kaurane diterpenoids remains a hot topic in medicinal chemistry research. Scientists are particularly interested in how modifications to the diene system at positions 9(11) and 16 might influence the compound's biological properties. This line of inquiry has led to the development of various synthetic analogs with potentially enhanced therapeutic profiles.
In agricultural applications, derivatives of Kaura-9(11),16-dien-18-oic acid have shown promise as plant growth regulators. Some studies suggest that these compounds may influence plant defense mechanisms, making them interesting candidates for developing eco-friendly crop protection solutions. This aligns well with current trends toward sustainable agriculture practices.
The stereochemistry of (4a)-Kaura-9(11),16-dien-18-oic acid plays a crucial role in its biological interactions. The specific configuration at the 4a position can significantly affect how the compound interacts with biological targets, emphasizing the importance of chiral analysis in its characterization and application development.
Recent advances in computational chemistry have enabled researchers to model the interactions of 22338-67-6 with various biological targets. These in silico studies provide valuable insights that guide the design of more potent derivatives while reducing the need for extensive laboratory experimentation.
From a regulatory standpoint, Kaura-9(11),16-dien-18-oic acid is generally regarded as safe when handled according to standard laboratory protocols. However, as with any chemical substance, proper material safety data should be consulted before handling, and appropriate personal protective equipment should be used during experimental work.
The extraction and purification of CAS No. 22338-67-6 from natural sources present interesting challenges for process chemists. Optimization of extraction parameters such as solvent selection, temperature, and extraction time can significantly impact yield and purity. Recent developments in green extraction technologies may offer more sustainable approaches to obtaining this valuable compound.
Looking toward the future, Kaura-9(11),16-dien-18-oic acid and its derivatives may find applications in drug discovery programs targeting various therapeutic areas. The compound's privileged structure makes it a promising starting point for the development of novel pharmacological agents, particularly in areas where natural product-inspired drugs have shown historical success.
For researchers interested in natural product synthesis, the total synthesis of (4a)-Kaura-9(11),16-dien-18-oic acid presents an interesting challenge. Several research groups have reported synthetic routes to related kaurane diterpenoids, but efficient large-scale synthesis of this specific compound remains an area of active investigation.
The market potential for 22338-67-6 continues to grow as new applications emerge. While current production is primarily focused on research quantities, scaling up production to meet potential industrial demand would require careful consideration of process optimization and cost-effectiveness factors.
In conclusion, Kaura-9(11),16-dien-18-oic acid, (4a)- (CAS No. 22338-67-6) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structural features, combined with emerging biological activities, make it a compound of significant interest for both academic and industrial researchers. As scientific understanding of this molecule deepens, we can anticipate new discoveries that will further expand its utility and importance in various fields.
22338-67-6 (Kaura-9(11),16-dien-18-oicacid, (4a)-) Related Products
- 124657-52-9(9(11)-Fernen-28-oic acid)
- 3675-06-7(Davallic acid)
- 162898-23-9(3,4-Seco-4(23),7-multifloradiene-3,29-dioic acid)
- 124657-53-0(5-Adianen-28-oic acid)
- 124657-51-8(8-Fernen-28-oic acid)
- 438-10-8(Androst-5-ene-17-carboxylicacid, (17b)- (9CI))
- 111682-43-0(6,8a-Etheno-8aH-fluorene-1,9-dicarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,9,9a-dodecahydro-1,4a,11-trimethyl-, (1R,4aS,4bS,6S,8aR,9S,9aS)-)
- 1181-80-2(2,3-Seco-oleana-12-en-2,3,28-trioic acid)
- 59284-71-8(2,3-Seco-oleana-12-en-2,3,28-trioic acid)
- 1347604-76-5((?)-pimara-9(11),15-dien-19-oic acid)